molecular formula C15H16ClN3 B6281098 [4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride CAS No. 1820683-68-8

[4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride

Cat. No.: B6281098
CAS No.: 1820683-68-8
M. Wt: 273.8
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Description

[4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds have shown significant biological and pharmacological activities, making them valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of 2-methylbenzimidazole with 4-chlorobenzylamine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale reactions using similar synthetic routes. The reactions are typically carried out in high-yield conditions with the use of catalysts and optimized reaction parameters to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

[4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzimidazole: A precursor in the synthesis of [4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride.

    4-Chlorobenzylamine: Another precursor used in the synthesis.

    Benzimidazole N-oxides: Oxidation products of benzimidazole derivatives.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Properties

IUPAC Name

[4-(2-methylbenzimidazol-1-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.ClH/c1-11-17-14-4-2-3-5-15(14)18(11)13-8-6-12(10-16)7-9-13;/h2-9H,10,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVOBNMNXUPSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820683-68-8
Record name [4-(2-methyl-1H-1,3-benzodiazol-1-yl)phenyl]methanamine hydrochloride
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